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Compound of Interest

Compound Name: 3-Methylfuran-2-carbonyl chloride

Cat. No.: B1596852 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic properties of 3-
Methylfuran-2-carbonyl chloride (CAS No: 22601-06-5), a key intermediate in synthetic

organic chemistry.[1][2] This document is intended for researchers, scientists, and

professionals in drug development who utilize spectroscopic techniques for molecular

characterization. Herein, we delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data of this compound, offering insights into the structural

elucidation and the causality behind the observed spectral features.

Introduction to 3-Methylfuran-2-carbonyl chloride
3-Methylfuran-2-carbonyl chloride, also known as 3-methyl-2-furoyl chloride, is a substituted

furan derivative containing a reactive acyl chloride functional group.[1][2] Its molecular formula

is C₆H₅ClO₂, with a molecular weight of approximately 144.56 g/mol .[1][2] The presence of the

furan ring, a methyl group, and an acyl chloride moiety gives this molecule distinct

spectroscopic characteristics that are instrumental for its identification and quality control.

Understanding its spectroscopic signature is paramount for its application in the synthesis of

more complex molecules, including active pharmaceutical ingredients.

To facilitate a comprehensive understanding, this guide will dissect the ¹H NMR, ¹³C NMR, IR,

and MS data, both from available experimental sources and predictive models based on

analogous structures.

Molecular Structure and Atom Numbering:
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Caption: Molecular structure of 3-Methylfuran-2-carbonyl chloride with atom numbering for

spectroscopic assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental NMR data for 3-Methylfuran-2-carbonyl chloride is not readily available

in the public domain, a highly reliable prediction of its ¹H and ¹³C NMR spectra can be

formulated based on the known spectral data of structurally related compounds, such as 3-

methylfuran and 2-furoyl chloride.

Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show three distinct signals: two in the aromatic region

corresponding to the furan ring protons, and one in the aliphatic region for the methyl group

protons.
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Predicted

Chemical Shift

(δ, ppm)

Multiplicity Integration Assignment Justification

~7.4 - 7.6 Doublet 1H H-5

The proton at the

5-position is

adjacent to the

oxygen atom and

is expected to be

the most

downfield of the

ring protons. It

will be split by

the H-4 proton.

~6.3 - 6.5 Doublet 1H H-4

This proton is

coupled to the H-

5 proton,

resulting in a

doublet. Its

chemical shift is

upfield compared

to H-5 due to its

greater distance

from the

electron-

withdrawing

carbonyl group.

~2.2 - 2.4 Singlet 3H -CH₃ The methyl

protons are not

coupled to any

other protons

and will therefore

appear as a

singlet. The

electron-donating

nature of the

methyl group and
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its position on

the furan ring

influence its

chemical shift.

Causality of Chemical Shifts: The electron-withdrawing nature of the carbonyl chloride group at

the 2-position significantly deshields the adjacent furan ring protons, causing them to resonate

at lower field (higher ppm values). The methyl group at the 3-position is electron-donating,

which slightly shields the ring protons compared to an unsubstituted furan ring.

Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to exhibit six signals, corresponding to

the six unique carbon atoms in the molecule.
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Predicted Chemical Shift (δ,

ppm)
Assignment Justification

~158 - 162 C=O (Carbonyl)

The carbonyl carbon of an acyl

chloride is highly deshielded

and appears at a very low

field.

~145 - 150 C-5

This furan ring carbon,

adjacent to the oxygen, is

expected to be downfield.

~140 - 145 C-2

The carbon atom attached to

the carbonyl chloride group will

be significantly downfield.

~115 - 120 C-3

The carbon atom bearing the

methyl group will be upfield

relative to the other substituted

ring carbon.

~110 - 115 C-4
This is the other unsubstituted

furan ring carbon.

~10 - 15 -CH₃
The methyl carbon is expected

in the typical aliphatic region.

Expertise in Interpretation: The predicted chemical shifts are derived from established ranges

for similar functional groups and substitution patterns on furan rings. For instance, the carbonyl

carbon of acyl chlorides typically resonates in the 160-185 ppm range. The positions of the

furan ring carbons are influenced by the competing electronic effects of the electron-

withdrawing acyl chloride and the electron-donating methyl group.

Experimental Protocol for NMR Data Acquisition
For the acquisition of high-quality NMR spectra of 3-Methylfuran-2-carbonyl chloride, the

following protocol is recommended:

Sample Preparation:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.benchchem.com/product/b1596852?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1596852?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Due to the reactivity of the acyl chloride, the sample must be handled in a dry, inert

atmosphere (e.g., a glove box).

Use a dry, deuterated solvent that is inert to the acyl chloride, such as deuterated

chloroform (CDCl₃) or deuterated dichloromethane (CD₂Cl₂).

Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen

deuterated solvent in a standard 5 mm NMR tube.

Instrument Parameters (¹H NMR):

Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal

dispersion.

Pulse Sequence: A standard single-pulse experiment.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64 scans, depending on the sample concentration.

Referencing: The residual solvent peak (e.g., CHCl₃ at 7.26 ppm) should be used for

chemical shift referencing.

Instrument Parameters (¹³C NMR):

Spectrometer: A 100 MHz or higher field spectrometer.

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096 scans are typically required to achieve a good signal-to-

noise ratio.
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Referencing: The solvent peak (e.g., CDCl₃ at 77.16 ppm) should be used for chemical

shift referencing.

Infrared (IR) Spectroscopy
The IR spectrum of 3-Methylfuran-2-carbonyl chloride is characterized by strong absorptions

corresponding to the carbonyl group and vibrations of the furan ring. Experimental data is

available from the PubChem database.[1]

Wavenumber (cm⁻¹) Intensity Assignment Vibrational Mode

~1750 - 1780 Strong C=O Stretching

~3100 - 3150 Medium C-H (furan) Stretching

~2850 - 3000 Weak-Medium C-H (methyl) Stretching

~1500 - 1600 Medium-Strong C=C (furan) Stretching

~1000 - 1300 Medium-Strong C-O-C (furan) Asymmetric Stretching

~700 - 900 Strong C-Cl Stretching

Interpretation of the IR Spectrum: The most prominent feature in the IR spectrum is the very

strong absorption band in the region of 1750-1780 cm⁻¹, which is characteristic of the C=O

stretching vibration of an acyl chloride. The exact position of this band is sensitive to the

electronic environment; conjugation with the furan ring slightly lowers this frequency compared

to a saturated acyl chloride. The C-H stretching vibrations of the furan ring appear above 3100

cm⁻¹, while the methyl C-H stretches are observed below 3000 cm⁻¹. The stretching vibrations

of the C=C and C-O-C bonds within the furan ring give rise to a series of bands in the

fingerprint region. The C-Cl stretch is expected to appear as a strong band in the lower

frequency region of the spectrum.

Experimental Protocol for FTIR-ATR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient technique for acquiring IR spectra of liquid

samples like 3-Methylfuran-2-carbonyl chloride with minimal sample preparation.[3][4][5][6]

[7]
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Instrument Setup:

Use an FTIR spectrometer equipped with a single-reflection diamond ATR accessory.

Record a background spectrum of the clean, empty ATR crystal.

Sample Application:

In a fume hood, carefully place a small drop of 3-Methylfuran-2-carbonyl chloride onto

the center of the ATR crystal.

Data Acquisition:

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4

cm⁻¹.

Cleaning:

After the measurement, carefully clean the ATR crystal with a suitable dry, inert solvent

(e.g., hexane or dichloromethane) and a soft, non-abrasive wipe.

Trustworthiness of the Protocol: This standard ATR protocol ensures reproducible results. The

use of a diamond ATR crystal is recommended due to its chemical inertness and durability,

which is important when handling a reactive compound like an acyl chloride.

Mass Spectrometry (MS)
Mass spectrometry provides valuable information about the molecular weight and

fragmentation pattern of 3-Methylfuran-2-carbonyl chloride. GC-MS data is available from

the PubChem database.[1]

Predicted Fragmentation Pathway:
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[C6H5ClO2]+.
m/z = 144/146

[C6H5O2]+
m/z = 111- Cl

[C5H6O]+.
m/z = 82

- COCl, +H rearrangement

[C5H5O]+
m/z = 81

- CO
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Caption: Predicted major fragmentation pathways for 3-Methylfuran-2-carbonyl chloride in

mass spectrometry.
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m/z (mass-to-charge

ratio)
Relative Intensity Proposed Fragment Interpretation

144/146 Moderate [C₆H₅ClO₂]⁺˙

Molecular ion peak

(M⁺˙). The presence

of the chlorine isotope

pattern (³⁵Cl and ³⁷Cl

in an approximate 3:1

ratio) is a key

diagnostic feature.

111 High [C₆H₅O₂]⁺

Loss of a chlorine

radical from the

molecular ion, forming

the 3-methyl-2-furoyl

cation. This is often a

major fragmentation

pathway for acyl

chlorides.

81 Moderate [C₅H₅O]⁺

Subsequent loss of

carbon monoxide

(CO) from the m/z 111

fragment.

82 Moderate [C₅H₆O]⁺˙

Likely formed through

a rearrangement

process involving the

loss of the COCl

radical and the gain of

a hydrogen atom,

corresponding to the

3-methylfuran radical

cation.

Expertise in Spectral Interpretation: The fragmentation pattern is dominated by the cleavage of

the weakest bonds and the formation of stable fragments. The C-Cl bond is relatively weak,

leading to the prominent peak at m/z 111. The subsequent loss of a neutral CO molecule is a
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common fragmentation pathway for acylium ions. The presence of the m/z 82 peak,

corresponding to the 3-methylfuran radical cation, further confirms the core structure of the

molecule.

Experimental Protocol for GC-MS Analysis
The following is a general protocol for the analysis of 3-Methylfuran-2-carbonyl chloride by

Gas Chromatography-Mass Spectrometry (GC-MS).[8][9][10][11][12]

Sample Preparation:

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile, inert solvent such as

dichloromethane or diethyl ether.

GC Parameters:

GC Column: A standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm

film thickness) is suitable.

Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

Injector: Split/splitless injector, operated in splitless mode to maximize sensitivity. Injector

temperature: 250 °C.

Oven Temperature Program:

Initial temperature: 50 °C, hold for 2 minutes.

Ramp: 10 °C/min to 250 °C.

Final hold: 5 minutes at 250 °C.

MS Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 200.

Ion Source Temperature: 230 °C.
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Quadrupole Temperature: 150 °C.

Self-Validating System: This protocol includes standard conditions for the analysis of semi-

volatile organic compounds. The resulting chromatogram should show a single major peak

corresponding to 3-Methylfuran-2-carbonyl chloride, and the mass spectrum of this peak

should be consistent with the predicted fragmentation pattern. Any significant impurity peaks

can be identified by their respective mass spectra.

Conclusion
The spectroscopic data presented in this guide provide a comprehensive fingerprint for the

identification and characterization of 3-Methylfuran-2-carbonyl chloride. The predicted NMR

data, in conjunction with the experimental IR and MS data, offer a robust framework for

confirming the structure and purity of this important synthetic intermediate. The detailed

experimental protocols provide a reliable starting point for researchers to obtain high-quality

spectroscopic data in their own laboratories. Adherence to these analytical methodologies will

ensure the integrity and reproducibility of experimental results in the fields of chemical

synthesis and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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